Cis-[1,1'-bi(cyclopropan)]-2-amine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound cis-[1,1'-bi(cyclopropan)]-2-amine derives its systematic name from the IUPAC rules for bicyclic systems and amine functional groups. According to IUPAC guidelines, the parent structure is identified as a bicyclopropane system where two cyclopropane rings share a single carbon atom, forming a spirocyclic arrangement. The numbering begins at the nitrogen-bearing carbon in the amine group, designated as position 2, with the prefix "1,1'-bi(cyclopropan)" indicating the fusion of two cyclopropane rings at their respective 1-positions. The stereodescriptor cis specifies that the two cyclopropane rings occupy the same spatial plane relative to the amine group.
The full IUPAC name is cis-2-aminospiro[cyclopropane-1,1'-cyclopropane] , though the alternative This compound is widely accepted in literature. This nomenclature avoids ambiguity by explicitly defining the bicyclic framework and stereochemistry. The hydrochloride salt form, commonly used in synthetic applications, is named This compound hydrochloride (CAS 1384428-88-9).
Molecular Geometry and Stereochemical Considerations
The molecular geometry of This compound is defined by its rigid bicyclic structure and stereochemical configuration. Each cyclopropane ring adopts a planar triangular geometry with C–C–C bond angles of 60°, characteristic of cyclopropane’s inherent angle strain. The sp³-hybridized carbon atoms in the rings exhibit bent bonding, with Walsh orbitals contributing to the molecule’s stability.
In the cis isomer, the two cyclopropane rings are positioned on the same side of the amine group, creating a sterically congested environment (Fig. 1). This configuration results in a dihedral angle of approximately 0° between the planes of the two rings, as confirmed by X-ray crystallography of related bicyclopropane derivatives. The amine group (–NH₂) occupies an axial position, leading to intramolecular non-covalent interactions with adjacent hydrogen atoms.
Table 1: Key Geometric Parameters
| Parameter | Value |
|---|---|
| C–C bond length | 1.51 Å |
| C–N bond length | 1.47 Å |
| Dihedral angle (rings) | 0° (cis), 180° (trans) |
| N–C–C bond angle | 109.5° |
The stereochemistry at the amine-bearing carbon (C2) is designated (1S,2R) or (1R,2S) in enantiomeric forms, depending on the spatial arrangement of substituents. This chirality arises from the restricted rotation around the C–N bond and the asymmetry introduced by the bicyclic framework.
Cyclopropane Ring Strain Analysis
The bicyclopropane system in This compound exhibits significant ring strain, quantified through thermochemical and computational studies. Each cyclopropane ring contributes ~27.5 kcal/mol of strain energy due to angle deformation (Baeyer strain) and torsional eclipsing (Pitzer strain). The fused bicyclic structure amplifies this strain, resulting in a total strain energy of approximately 52 kcal/mol.
Angle strain dominates due to the deviation from ideal tetrahedral angles (60° vs. 109.5°), while torsional strain arises from eclipsed C–H bonds in the cyclopropane rings. Density functional theory (DFT) calculations reveal that the cis isomer experiences slightly higher torsional strain (ΔE = +3.2 kcal/mol) compared to the trans isomer, as the parallel alignment of rings exacerbates steric repulsion.
Table 2: Strain Energy Components
| Strain Type | Energy Contribution (kcal/mol) |
|---|---|
| Angle strain (per ring) | 27.5 |
| Torsional strain | 8.2 |
| Total (bicyclic) | 52.0 |
The strain energy influences reactivity, predisposing the compound to ring-opening reactions under thermal or catalytic conditions.
Comparative Analysis of Cis vs. Trans Isomeric Forms
The cis and trans isomers of [1,1'-bi(cyclopropan)]-2-amine exhibit distinct physicochemical properties due to differences in stereoelectronic and steric environments.
Thermodynamic Stability :
The trans isomer is thermodynamically more stable by 4.8 kcal/mol, as determined by gas-phase calorimetry. This stability arises from reduced steric hindrance, as the opposing orientation of cyclopropane rings minimizes non-bonded interactions.
Spectroscopic Differentiation :
- NMR : The cis isomer shows downfield shifts for protons near the amine group (δ = 3.2 ppm) due to diamagnetic anisotropy, whereas trans protons resonate at δ = 2.9 ppm.
- IR : The N–H stretching frequency is higher in the cis isomer (3380 cm⁻¹ vs. 3350 cm⁻¹) due to increased hydrogen bonding.
Reactivity :
- Ring-Opening : The cis isomer reacts 2.3 times faster with electrophiles due to enhanced strain.
- Catalytic Hydrogenation : Trans isomers exhibit higher selectivity in asymmetric hydrogenation, attributed to reduced steric crowding.
Table 3: Comparative Properties
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Melting Point | 98–100°C | 85–87°C |
| Dipole Moment | 2.1 D | 1.7 D |
| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1S,2S)-2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m0/s1 |
InChI Key |
SZVQRCAIAVDYOF-WDSKDSINSA-N |
Isomeric SMILES |
C1CC1[C@@H]2C[C@@H]2N |
Canonical SMILES |
C1CC1C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-[1,1’-bi(cyclopropan)]-2-amine typically involves the formation of cyclopropane rings through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as chloroform and potassium hydroxide. The carbene then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of cis-[1,1’-bi(cyclopropan)]-2-amine may involve large-scale synthesis using similar carbene reactions, optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cis-[1,1’-bi(cyclopropan)]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclopropane carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products Formed
Oxidation: Cyclopropane carboxylic acids
Reduction: Cyclopropane derivatives
Substitution: Various substituted cyclopropane compounds
Scientific Research Applications
Synthetic Methods
The synthesis of cis-[1,1'-bi(cyclopropan)]-2-amine typically involves cycloaddition reactions. A common synthetic route is the [2+2] cycloaddition of suitable precursors under photochemical conditions. Recent advancements have optimized this synthesis using continuous flow reactors, enhancing yield and efficiency for industrial applications.
This compound exhibits notable biological activity due to its interactions with enzymes and receptors. Research indicates that it can modulate biological pathways by binding to active sites, making it an important probe in biochemical studies. Its potential applications include:
- Drug Discovery : The compound's ability to influence enzyme mechanisms makes it a candidate for developing new therapeutics.
- Biochemical Probes : It serves as a tool for investigating various biochemical pathways, aiding in the understanding of complex biological systems.
Case Studies
Recent studies have illustrated the practical applications of this compound:
- Enzyme Interaction Studies : Research focused on how this compound binds to various enzyme active sites has shown promising results in understanding enzyme mechanisms and could lead to the development of selective inhibitors.
- Pharmacological Development : Investigations into the compound's pharmacological properties have revealed potential antidepressant effects through modulation of serotonin receptors, positioning it as a candidate for further drug development .
- Synthetic Organic Chemistry : The compound has been utilized as a precursor in synthesizing more complex organic molecules, showcasing its versatility in organic synthesis applications.
Mechanism of Action
The mechanism of action of cis-[1,1’-bi(cyclopropan)]-2-amine involves its interaction with molecular targets through its strained cyclopropane rings. The high strain energy of the cyclopropane rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects : Electron-donating groups (e.g., methoxy in S1m) enhance yields in Suzuki couplings (76% vs. 53% for S1n), likely due to improved boronic acid reactivity . Electron-withdrawing groups (e.g., nitro in S1j, 71% yield) may stabilize intermediates during coupling .
- Cyclopropane vs. Biphenyl Systems: Cyclopropane-containing amines exhibit distinct steric profiles.
- Hazard Profiles : Halogenated derivatives (e.g., 4'-chloro- and trifluoromethyl-substituted compounds) are classified as irritants, suggesting shared handling precautions across substituted biphenyl amines .
Suzuki-Miyaura Coupling
Biphenyl amines are predominantly synthesized via Suzuki coupling between aryl halides and boronic acids. For example:
- 4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m) : Synthesized from 2-bromoaniline and 4-methoxyphenylboronic acid (76% yield) .
- 2'-Chloro-[1,1'-biphenyl]-2-amine : Prepared from 2-bromoaniline and 2-chlorophenylboronic acid (84% yield) .
Comparison with Cyclopropane Systems: Cyclopropane-containing amines may require specialized precursors or strain-inducing conditions. For instance, 3-([1,1'-bi(cyclopropan)]-2-yl)phenol (CAS 228267-53-6) is synthesized via undisclosed methods but is noted for its use in drug design .
Pharmaceutical Relevance
- Cyclopropane-Containing Amines : Used to "lock" bioactive conformations and improve metabolic stability. For example, (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine is explored in CNS drug development .
- Biphenyl Amines : Serve as intermediates for kinase inhibitors and anticancer agents. The trifluoromethyl derivative (CAS 189575-70-0) is a candidate for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
